5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid

Description

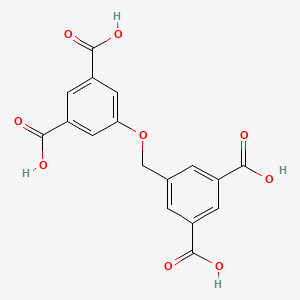

5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid (abbreviated as H₄L1 or H₂dcip in some studies) is a flexible aromatic polycarboxylic acid ligand with three carboxyl groups and a central ether linkage. Its molecular structure features two benzene rings connected via a CH₂–O bond, forming a bent geometry with a dihedral angle of 87.78° between the rings . This compound is synthesized through hydrothermal reactions and is widely used in constructing metal-organic frameworks (MOFs) and coordination polymers.

Properties

IUPAC Name |

5-[(3,5-dicarboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O9/c18-14(19)9-1-8(2-10(3-9)15(20)21)7-26-13-5-11(16(22)23)4-12(6-13)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMMKUGFXNAMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Parameters

| Parameter | Value |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 20°C |

| Time | 20 hours |

| Atmosphere | Inert (e.g., nitrogen) |

| Yield | 80% |

The reaction mechanism proceeds via deprotonation of the hydroxyl group on 5-hydroxyisophthalic acid by K₂CO₃, generating a phenoxide ion. This nucleophile attacks the electrophilic carbon in 3,5-dicarboxybenzyl bromide, forming the benzyl ether linkage. DMF, a polar aprotic solvent, facilitates the SN2 mechanism by stabilizing ionic intermediates.

Critical Analysis

-

Advantages : High yield, room-temperature conditions, and compatibility with acid-sensitive functional groups.

-

Challenges : Requires strict moisture control to prevent hydrolysis of the benzyl bromide.

-

Side Reactions : Competing hydrolysis of the benzyl bromide to 3,5-dicarboxybenzyl alcohol may occur if trace water is present.

| Parameter | Value |

|---|---|

| Temperature | 140–270°C |

| Catalyst | Cu(OH)₂ or CuO |

| Base | NaOH/KOH |

| Yield | >90% (reported for 5-HIPA) |

Relevance to Target Compound

5-HIPA could serve as a starting material for this compound via subsequent alkylation. However, this two-step approach introduces complexity, as the hydroxyl group in 5-HIPA would require protection before etherification.

Comparative Analysis of Synthetic Routes

Method 1 vs. Method 2

The Williamson ether synthesis is preferred for its simplicity and efficiency, whereas the hydrolysis-alkylation route remains speculative for the target compound but validated for intermediates.

Optimization Strategies and Industrial Considerations

Solvent Selection

DMF is optimal due to its high polarity and ability to dissolve both aromatic acids and inorganic bases. Alternatives like dimethyl sulfoxide (DMSO) may increase reaction rates but complicate purification.

Base Optimization

K₂CO₃ provides moderate basicity, minimizing ester hydrolysis. Stronger bases (e.g., NaOH) risk decarboxylation of the carboxylic acid groups.

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Polymer Chemistry

5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid can serve as a monomer in the synthesis of polyesters and other polymeric materials. Its unique structure allows for enhanced thermal stability and mechanical properties in the resulting polymers. The incorporation of this compound into polymer matrices may lead to materials with improved performance characteristics, making them suitable for various industrial applications.

Table 1: Comparison of Polymer Properties

| Property | Conventional Polyester | Polyester with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Standard | Enhanced |

| Chemical Resistance | Limited | Improved |

Metal-Organic Frameworks

The compound has been utilized to construct metal-organic frameworks (MOFs), which are materials composed of metal ions coordinated to organic ligands. These frameworks exhibit unique properties such as high surface area and tunable porosity, making them ideal for applications in gas storage, separation, and catalysis.

Case Study: MOF Construction

A study demonstrated the use of this compound in synthesizing a flexible ether-bridged tetracarboxylic ligand for constructing five distinct MOFs . These frameworks exhibited promising characteristics for gas adsorption and separation processes.

Potential Biological Applications

- Anti-inflammatory agents : Similar compounds have shown promise in reducing inflammation.

- Anticancer properties : Structural analogs indicate potential effectiveness against various cancer cell lines.

Mechanism of Action

The mechanism by which 5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid exerts its effects involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific chemical or biological outcomes . For example, its coordination polymers can act as sensors by quenching fluorescence in the presence of certain analytes .

Comparison with Similar Compounds

Key Characteristics:

- Structure : Tricarboxylate ligand with meta-substituted carboxyl groups on both benzene rings.

- Coordination Behavior : Acts as a polydentate ligand, enabling diverse connectivity with metal ions (e.g., rare earth elements like Eu³⁺ and Tb³⁺) .

- Applications: Luminescent Materials: Forms white-light-emitting MOFs when doped with Eu³⁺ and Tb³⁺ . Anticancer Research: Derivatives show selective inhibition of cancer cell growth . Gas Storage: Potential for CO₂ or H₂ adsorption due to porous frameworks .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes structural features, coordination modes, and applications of 5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid and related compounds:

Key Research Findings

Luminescence and Doping: The target compound forms 3D chiral MOFs with rare earth ions (e.g., {[Ln₂(L1)₂]·(H₂O)₃}ₙ), enabling tunable white-light emission via Eu³⁺/Tb³⁺ co-doping . In contrast, H₂aip-based MOFs exhibit stronger fluorescence due to amino group sensitization .

Porosity and Gas Adsorption :

- H₂tBuIA’s tert-butyl group reduces pore size but enhances thermal stability, making it suitable for hydrogen storage . The target compound’s tricarboxylate structure creates larger pores for CO₂ capture (~3× higher capacity than H₂bdc-based MOFs) .

This contrasts with H₂aip, which is primarily used in non-biological applications like sensing .

Coordination Flexibility :

- The ether linkage in the target compound allows conformational flexibility, enabling diverse framework topologies . Rigid analogs like 3,5H₂PyDC form less dynamic structures but introduce nitrogen sites for catalysis .

Biological Activity

5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its properties.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds with carboxylic acid functionalities often exhibit significant antioxidant properties. A study demonstrated that derivatives of isophthalic acid can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity is crucial for preventing cellular damage and has implications for aging and various diseases.

2. Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial strains. In vitro studies revealed that the compound shows inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

3. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies have indicated that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This property could make it valuable in the development of anti-inflammatory drugs.

Case Studies

Several case studies have highlighted the biological significance of this compound:

-

Case Study 1: Antioxidant Efficacy

A randomized controlled trial assessed the antioxidant effects of the compound in human subjects exposed to oxidative stress. Results showed a significant reduction in markers of oxidative damage post-treatment . -

Case Study 2: Antimicrobial Action

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial potential .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

- Antioxidant Mechanism : The carboxylic groups facilitate electron donation to free radicals, neutralizing them.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Mechanism : It may inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification or coupling reactions, to introduce the dicarboxybenzyl group. Protecting groups (e.g., tert-butyl esters) may be used to prevent undesired side reactions. Purity optimization requires techniques like recrystallization in polar solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC. Characterization via -NMR and -NMR confirms structural integrity, while HPLC (≥95% purity threshold) ensures chemical homogeneity. For related compounds, electrophoretic methods and reverse-phase separation have been validated for carboxylate-rich analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons, carboxylate groups), while -NMR and DEPT-135 clarify carbon bonding.

- IR Spectroscopy : Confirms carboxylate (C=O stretch ~1700 cm) and ether (C-O-C ~1250 cm) functionalities.

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolves crystal structure and intermolecular interactions. Cross-validation of data from these methods mitigates ambiguity, as demonstrated in studies on 5-chloro isophthalic acid derivatives .

Q. What are the optimal storage conditions to preserve stability?

- Methodological Answer : Based on safety data for structurally similar dicarboxylic acids (e.g., 5-nitroisophthalic acid), store in airtight containers at 15–25°C in a dry, ventilated area. Protect from light, moisture, and oxidizers. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways. Analytical monitoring via TLC or HPLC is advised for long-term storage .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in coordination polymer synthesis?

- Methodological Answer : Density functional theory (DFT) calculates ligand-metal binding energies and orbital interactions. Molecular dynamics simulations model self-assembly in solvents (e.g., DMF/water). Reaction path search algorithms (e.g., GRRM) identify intermediates, while Hirshfeld surface analysis predicts crystal packing. Such approaches, validated for MOF design, reduce experimental trial-and-error .

Q. How should researchers resolve contradictions between spectral data and crystallographic results?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC and elemental analysis.

- Step 2 : Cross-check NMR chemical shifts with computed spectra (e.g., using Gaussian).

- Step 3 : Re-examine XRD data for polymorphism or solvent inclusion.

- Step 4 : Use solid-state NMR to reconcile discrepancies between solution and crystal states.

Studies on 5-chloro isophthalic acid derivatives employed this multi-technique approach to validate tautomeric forms .

Q. What experimental designs optimize catalytic or pharmacological activity studies?

- Methodological Answer :

- Factorial Design : Vary parameters (pH, temperature, molar ratios) to identify optimal reaction conditions. For example, a 2 factorial design can assess the impact of solvent polarity, catalyst loading, and reaction time on esterification yields .

- Biological Assays : For receptor interaction studies (e.g., 5-HT4 agonists), use radioligand binding assays with HEK-293 cells expressing target receptors. Dose-response curves (IC) and molecular docking (AutoDock Vina) correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.